

Application Note: Quantification of Leuprolide Acetate EP Impurity D using LC-MS/MS

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Compound of Interest

Compound Name: *Leuprolide Acetate EP Impurity D*

Cat. No.: *B12393413*

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Introduction

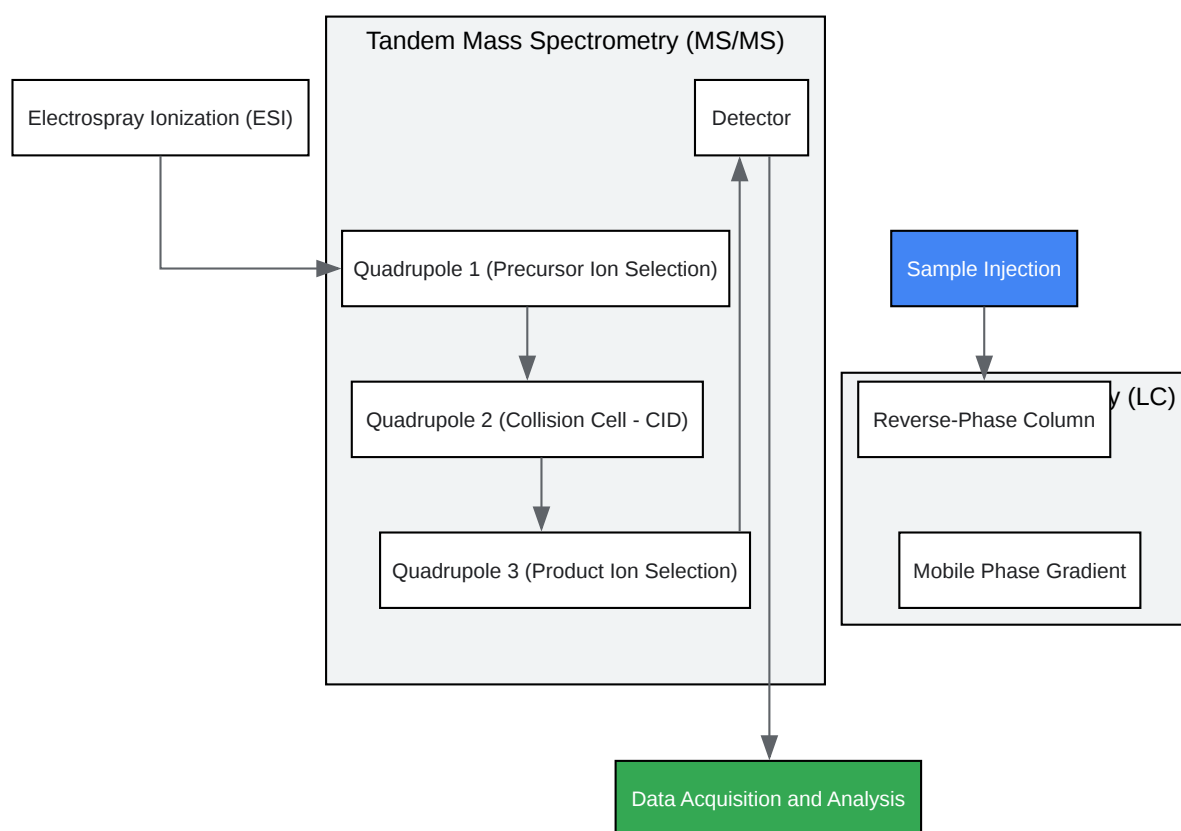
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and central precocious puberty.[1] The manufacturing process of synthetic peptides can introduce process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] The European Pharmacopoeia (EP) outlines specific impurities for Leuprolide Acetate, and their quantification is a critical aspect of quality control.

Leuprolide Acetate EP Impurity D, identified as (O-ACETYL-L-SER)-LEUPROLIDE, is one such specified impurity.[3] Its structure is closely related to the parent leuprolide molecule, making its separation and quantification challenging. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Leuprolide Acetate EP Impurity D** in pharmaceutical preparations.

Principle of the Method

The method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of analytes in complex matrices. The workflow involves the separation of Impurity

D from leuprolide and other related substances using reverse-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for the precise quantification of the target impurity even at low concentrations.

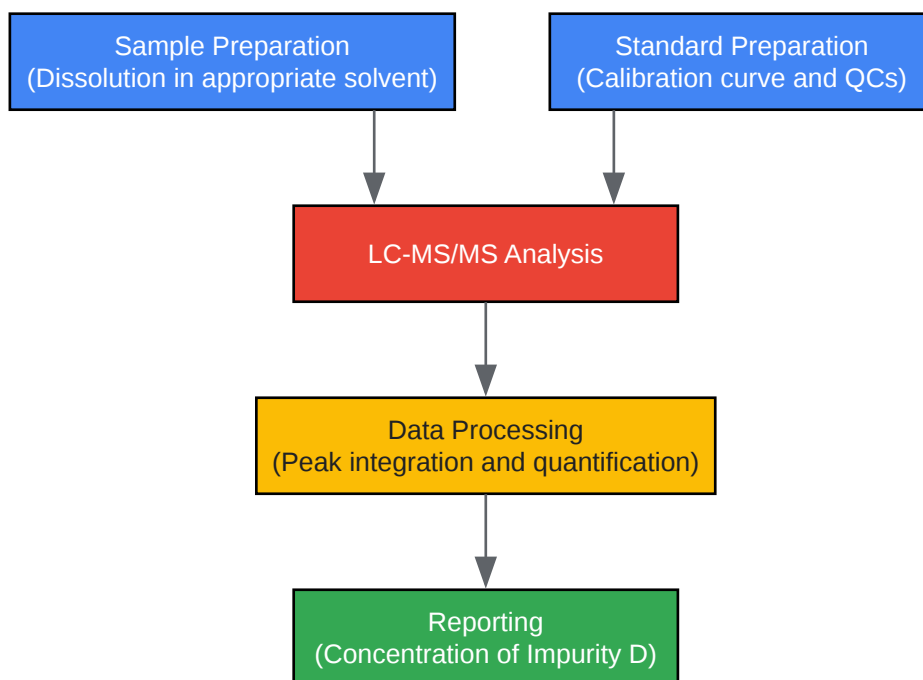


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Caption: Principle of LC-MS/MS Quantification.

Experimental Workflow

The overall experimental workflow for the quantification of **Leuprolide Acetate EP Impurity D** is depicted below. The process begins with the precise preparation of samples and calibration standards, followed by LC-MS/MS analysis, and concludes with data processing and reporting.



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Caption: Experimental Workflow for Impurity D Quantification.

Experimental Protocols

Materials and Reagents

- **Leuprolide Acetate EP Impurity D** reference standard
- Leuprolide Acetate
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium acetate (LC-MS grade)

Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve **Leuprolide Acetate EP Impurity D** in water/methanol (50:50, v/v) to obtain a 1 mg/mL stock solution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- **Sample Solution:** Accurately weigh a portion of the Leuprolide Acetate drug substance or product and dissolve it in the mobile phase A to achieve a theoretical final concentration of 1 mg/mL of Leuprolide Acetate.

LC-MS/MS System and Conditions

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Gradient	5% B to 40% B over 10 minutes, then re-equilibrate
Column Temperature	40 °C
Injection Volume	5 µL

Table 2: Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Leuprolide Acetate EP Impurity D	626.8	249.1	100	30
Leuprolide	605.3	249.1	100	28

Note: The molecular weight of **Leuprolide Acetate EP Impurity D** (C₆₁H₈₆N₁₆O₁₃) is approximately 1251.4 g/mol [3]. The precursor ion [M+2H]²⁺ is selected for monitoring. Product ions should be confirmed by infusion of the reference standard.

Data Presentation and Quantitative Analysis

The quantification of **Leuprolide Acetate EP Impurity D** is performed by constructing a calibration curve using the peak area response of the impurity in the standard solutions versus their corresponding concentrations. The concentration of Impurity D in the test samples is then determined from this calibration curve.

Table 4: Illustrative Quantitative Data for Method Performance

Parameter	Result
Linearity (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Precision (%RSD at LLOQ)	< 15%
Accuracy (at LLOQ)	85% - 115%
Precision (%RSD for other QCs)	< 10%
Accuracy (for other QCs)	90% - 110%

Conclusion

This application note provides a detailed protocol for the quantification of **Leuprolide Acetate EP Impurity D** using a highly sensitive and selective LC-MS/MS method. The described workflow, from sample preparation to data analysis, offers a robust approach for the quality control of Leuprolide Acetate in pharmaceutical manufacturing, ensuring that the levels of this specific impurity are accurately monitored and maintained within regulatory limits. The method is suitable for implementation in research, development, and quality control laboratories.

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References

- 1. [Leuprolide Impurities Manufacturers & Suppliers - Daicel Pharma Standards \[daicelpharmastandards.com\]](#)
- 2. [gilson.com \[gilson.com\]](#)
- 3. [Leuprolide Acetate EP Impurity D | C61H86N16O13 | CID 145707671 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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